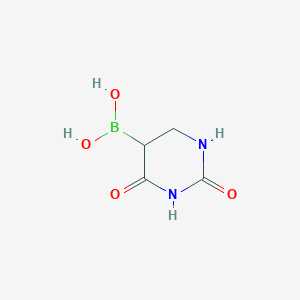

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid

概要

説明

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . This method enables the synthesis of various aryl boronic acids in a straightforward manner at low temperatures.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to boranes.

Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki–Miyaura coupling.

科学的研究の応用

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism by which (2,4-Dioxohexahydropyrimidin-5-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites or altering the structure of the enzyme . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

類似化合物との比較

Similar Compounds

Phenylboronic acid: Commonly used in organic synthesis and as a glucose sensor.

Arylboronic acids: Widely used in Suzuki–Miyaura coupling reactions.

Borinic acids: Known for their enhanced Lewis acidity and use in catalysis.

Uniqueness

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in biological and medicinal chemistry .

生物活性

(2,4-Dioxohexahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications.

- Molecular Formula : CHBO

- Molecular Weight : 181.98 g/mol

- Structure : The compound features a hexahydropyrimidine core with two keto groups and a boronic acid moiety, which is critical for its biological interactions.

Anticancer Activity

Recent studies have shown that boronic acid derivatives exhibit significant anticancer properties. For instance, modifications of boronic acids can enhance their selectivity and potency against cancer cell lines. Research indicates that this compound may inhibit proteasomal activity, similar to the well-known anticancer drug bortezomib, thereby inducing apoptosis in cancer cells .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The functionalization of materials with boronic acid groups has been shown to enhance antibacterial activity against various pathogens. For example, boronic acid-functionalized two-dimensional materials demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests potential applications in wound healing and infection control.

Antiviral Activity

There is emerging evidence that boronic acids can also exhibit antiviral properties. They can interfere with viral replication processes by targeting viral proteases or polymerases. This activity is particularly relevant in the context of developing antiviral therapies for diseases such as HIV and hepatitis C .

Case Studies and Research Findings

-

In Vitro Studies :

- A study investigating the interaction of various boronic acids with insulin revealed that certain derivatives showed promising stabilization effects on insulin structure, indicating potential applications in diabetes management .

- Another study highlighted the use of this compound in enhancing the efficacy of existing antibiotics against resistant bacterial strains .

- In Vivo Studies :

Summary of Biological Activities

特性

IUPAC Name |

(2,4-dioxo-1,3-diazinan-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h2,10-11H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAVSUODMYWPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CNC(=O)NC1=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371279 | |

| Record name | (2,4-dioxo-1,3-diazinan-5-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-91-1 | |

| Record name | Boronic acid, (hexahydro-2,4-dioxo-5-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-dioxo-1,3-diazinan-5-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。